

An In-depth Technical Guide on 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

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Compound of Interest

Compound Name: 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of **1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole**, a heterocyclic compound of interest in medicinal chemistry and drug development. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document details a known synthesis protocol, discusses the significance of the tetrazole moiety in drug design, and provides context through related structures. The information is intended to support researchers and professionals in the fields of chemical synthesis, crystallography, and pharmaceutical sciences.

Introduction

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, also known as 4-(5-mercapto-1H-tetrazol-1-yl)benzoic acid, is a molecule that incorporates two key functional groups recognized for their utility in drug design: a carboxylic acid and a tetrazole ring. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles in some contexts. The presence of both moieties on a central phenyl ring makes this compound a versatile scaffold for further chemical modification and a subject of interest for creating novel therapeutic agents.

While extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for **1-**

(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, this guide provides the available information on its synthesis and chemical properties.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for **1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole** is provided in the table below.

Property	Value	Reference
IUPAC Name	4-(5-Sulfanyl-1H-tetrazol-1-yl)benzoic acid	
Synonyms	1-(4-Carboxyphenyl)-1H-tetrazole-5-thiol	[1]
CAS Number	23249-95-8	[2][3]
Molecular Formula	C ₈ H ₆ N ₄ O ₂ S	[2]
Molecular Weight	222.22 g/mol	[2]
Appearance	White to light yellow powder/crystal	
Purity	>95.0% (TLC)(HPLC)	
Melting Point	198°C	[4]

Experimental Protocols

A detailed experimental protocol for the synthesis of **1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole** has been reported in the literature.[4] The following section outlines this procedure.

3.1. Synthesis of **1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole**[4]

This synthesis is a two-step process starting from ethyl p-isothiocyanatobenzoate.

Step 1: Synthesis of 1-(4-Ethoxycarbonylphenyl)-5-mercaptotetrazole

- Disperse ethyl p-isothiocyanatobenzoate (31 g) and sodium azide (11.7 g) in 300 ml of water.
- Reflux the dispersion for 5 hours.
- Cool the reaction mixture to room temperature.
- Acidify the mixture to approximately pH 2 by adding concentrated hydrochloric acid.
- Collect the deposited crystals of 1-(4-ethoxycarbonylphenyl)-5-mercaptopotetrazole by filtration.

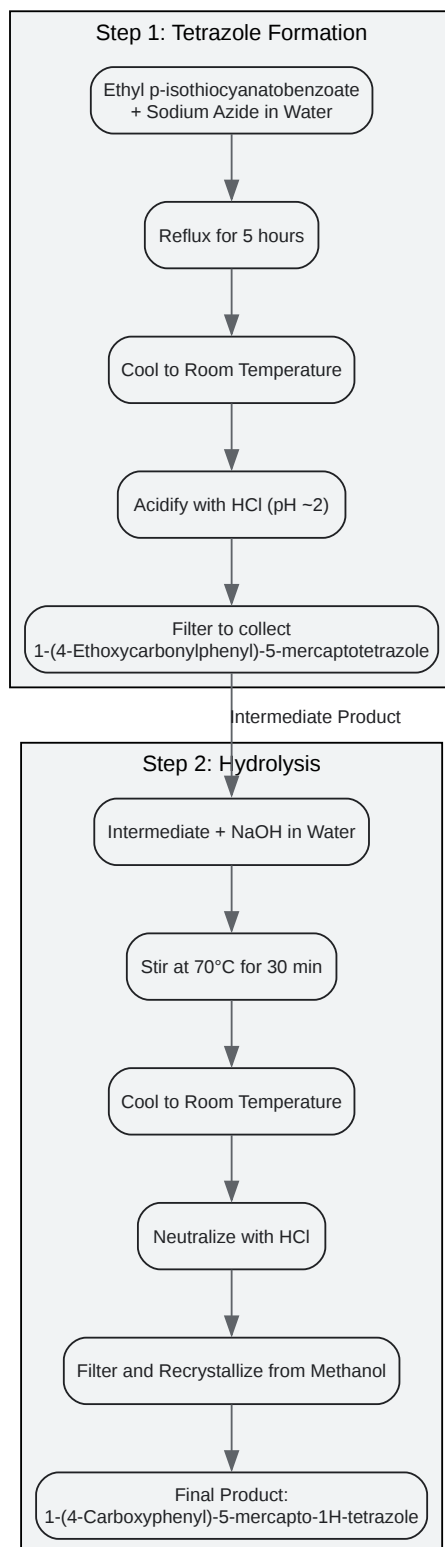
Step 2: Hydrolysis to **1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole**

- To the filtered crystals from Step 1, add sodium hydroxide (25 g) and 500 ml of water.
- Stir the mixture for 30 minutes at 70°C.
- Cool the reaction mixture to room temperature.
- Neutralize the mixture with concentrated hydrochloric acid.
- Collect the deposited crystals by filtration.
- Recrystallize the crude product from methanol to yield pure **1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole** (40 g, 48% yield).

Visualization of Experimental Workflow

The following diagram illustrates the synthesis workflow described in the experimental protocol.

Synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole**.

Relevance in Drug Development

The tetrazole functional group is a cornerstone in modern medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid group.^[5] This substitution can lead to several advantages in drug candidates:

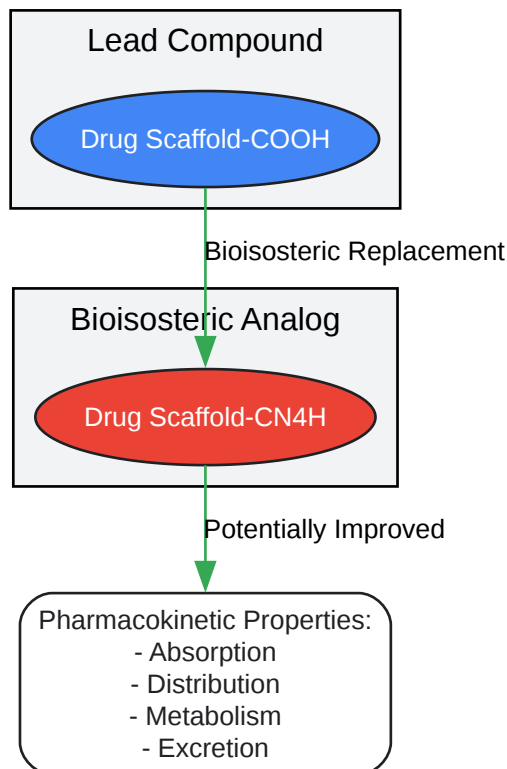
- **Improved Lipophilicity:** Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can enhance membrane permeability and oral bioavailability.
- **Metabolic Stability:** The tetrazole ring is often more resistant to metabolic degradation than a carboxylic acid.
- **Enhanced Potency:** The electronic properties of the tetrazole ring can lead to stronger interactions with biological targets.
- **Reduced Acidity:** While still acidic, the pKa of a tetrazole is typically higher than that of a carboxylic acid, which can be advantageous in certain biological environments.

The presence of both a carboxylic acid and a tetrazole in the target molecule offers multiple points for modification, allowing for the exploration of a diverse chemical space in the search for new drug leads.

Logical Relationship in Bioisosteric Replacement

The following diagram illustrates the concept of bioisosteric replacement of a carboxylic acid with a tetrazole moiety in a hypothetical drug molecule.

Bioisosteric Replacement in Drug Design

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Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Conclusion

While the crystal structure of **1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole** remains to be determined and publicly reported, this technical guide provides valuable information for researchers. The detailed synthesis protocol allows for the preparation of this compound for further studies. The discussion on the role of tetrazoles in medicinal chemistry highlights the potential of this molecule as a building block in the design of novel therapeutics. Future work should focus on obtaining single crystals of this compound to elucidate its three-dimensional structure, which would provide critical insights for structure-based drug design efforts.

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